2'-Methoxy-2-methyl-[1,1'-biphenyl]-3-amine
CAS No.:
Cat. No.: VC13568575
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
![2'-Methoxy-2-methyl-[1,1'-biphenyl]-3-amine -](/images/structure/VC13568575.png)
Specification
Molecular Formula | C14H15NO |
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Molecular Weight | 213.27 g/mol |
IUPAC Name | 3-(2-methoxyphenyl)-2-methylaniline |
Standard InChI | InChI=1S/C14H15NO/c1-10-11(7-5-8-13(10)15)12-6-3-4-9-14(12)16-2/h3-9H,15H2,1-2H3 |
Standard InChI Key | HYSNOJTZCKHHGI-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1N)C2=CC=CC=C2OC |
Canonical SMILES | CC1=C(C=CC=C1N)C2=CC=CC=C2OC |
Introduction
Chemical Structure and Nomenclature
2'-Methoxy-2-methyl-[1,1'-biphenyl]-3-amine (IUPAC name: 2-methoxy-5-(2-methylphenyl)aniline) is a biphenyl-based aromatic amine featuring a methoxy group (-OCH₃) at the 2' position, a methyl group (-CH₃) at the 2 position, and an amine (-NH₂) at the 3 position of the adjacent phenyl ring . Its molecular formula is C₁₄H₁₅NO, with a molecular weight of 213.27 g/mol based on calculations from analogous structures .
Structural Features
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Biphenyl backbone: Two benzene rings connected by a single bond, enabling conjugation and planar configurations.
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Substituent effects:
Synthesis and Preparation
While no explicit synthesis route for 2'-Methoxy-2-methyl-[1,1'-biphenyl]-3-amine is documented, established methodologies for analogous biphenyl amines suggest plausible strategies:
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between a boronic acid derivative (e.g., 2-methylphenylboronic acid) and a halogenated aniline precursor (e.g., 3-amino-2-methoxybromobenzene) could yield the target compound . Reaction conditions typically involve:
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Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
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Base: Na₂CO₃ or K₂CO₃.
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Solvent: Tetrahydrofuran (THF) or dimethoxyethane (DME).
Ullmann-Type Coupling
Copper-mediated coupling between iodobenzene derivatives and aminophenols under basic conditions offers an alternative route, though regioselectivity challenges may arise due to competing substituent effects .
Post-Functionalization
Methyl and methoxy groups could be introduced sequentially via Friedel-Crafts alkylation and O-methylation, respectively, though steric and electronic factors must be carefully controlled .
Physicochemical Properties
Data extrapolated from structurally related compounds (e.g., 4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine ) provide the following theoretical properties:
Research Challenges and Considerations
Synthetic Hurdles
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Regioselectivity: Competing substituent effects during coupling reactions may yield undesired regioisomers.
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Amine protection: The -NH₂ group requires protection (e.g., acetylation) during reactions involving electrophilic reagents .
Analytical Characterization
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